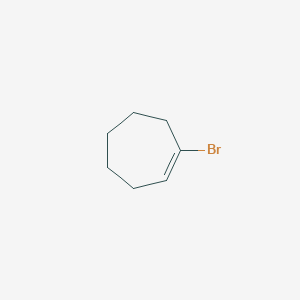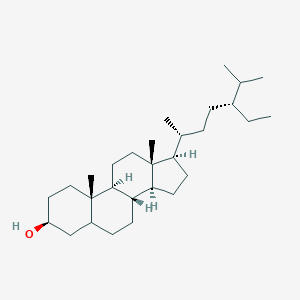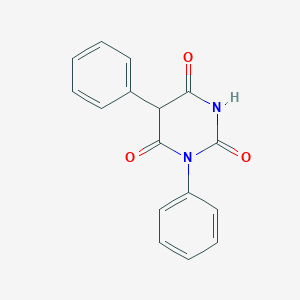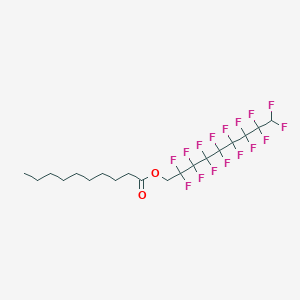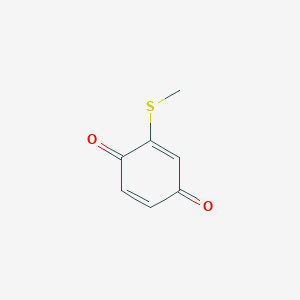
p-Benzoquinone, 2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Benzoquinone, 2-(methylthio)- is a chemical compound that is widely used in scientific research. It is also known as 2-Methylthio-1,4-benzoquinone and is a yellow crystalline powder. This compound is used in various fields such as biochemistry, pharmacology, and toxicology. The purpose of
Mecanismo De Acción
P-Benzoquinone, 2-(methylthio)- acts as a redox cycling agent by accepting electrons from cellular components such as NADH and FADH2, and then donating them to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cell death or dysfunction.
Efectos Bioquímicos Y Fisiológicos
P-Benzoquinone, 2-(methylthio)- has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, leading to apoptosis or necrosis. It can also modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, it can inhibit the activity of various enzymes such as acetylcholinesterase, which are involved in neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Benzoquinone, 2-(methylthio)- has several advantages for lab experiments. It is relatively stable and can be easily synthesized. It can also be used in various assays to measure oxidative stress, DNA damage, and enzyme activity. However, it has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on p-Benzoquinone, 2-(methylthio)-. One direction is to investigate its role in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop new methods to synthesize and modify p-Benzoquinone, 2-(methylthio)- to enhance its stability and bioactivity. Furthermore, it would be interesting to explore the potential use of p-Benzoquinone, 2-(methylthio)- as a therapeutic agent for various diseases.
Métodos De Síntesis
P-Benzoquinone, 2-(methylthio)- can be synthesized by the oxidation of 2-methylthio-1,4-dihydroxybenzene using a suitable oxidizing agent such as lead dioxide, potassium permanganate, or hydrogen peroxide. The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
P-Benzoquinone, 2-(methylthio)- is used in various scientific research applications. It is commonly used as a redox cycling agent in biochemical and toxicological studies. It can also be used as a substrate for various enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Propiedades
Número CAS |
18232-06-9 |
|---|---|
Nombre del producto |
p-Benzoquinone, 2-(methylthio)- |
Fórmula molecular |
C7H6O2S |
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
2-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clave InChI |
WITSQZWTUMQIBS-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C=CC1=O |
SMILES canónico |
CSC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



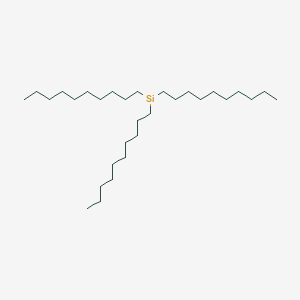
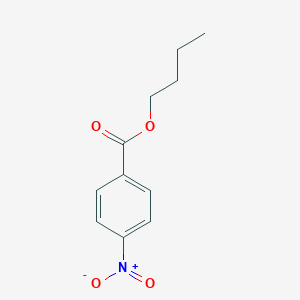
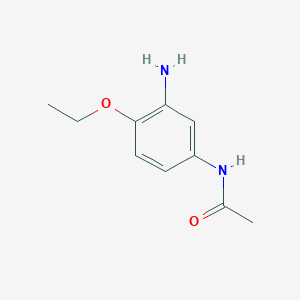
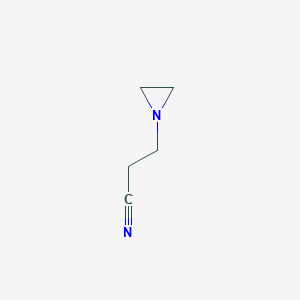
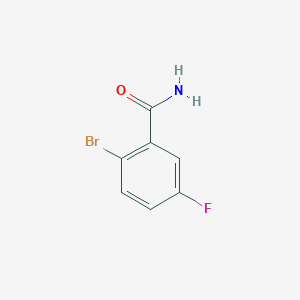
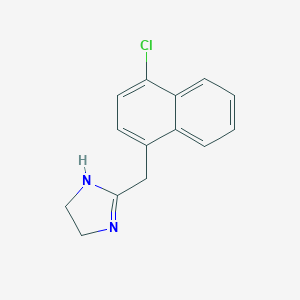
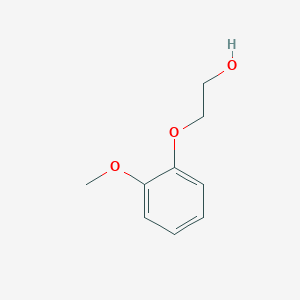
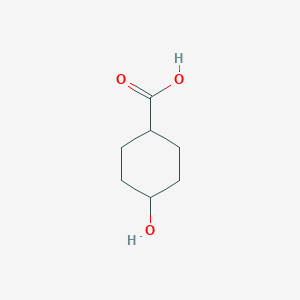
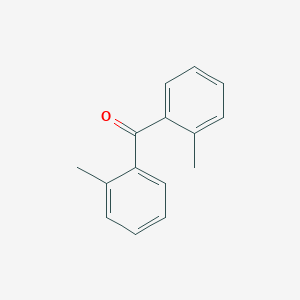
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
